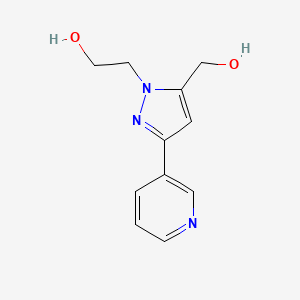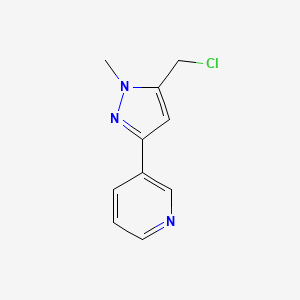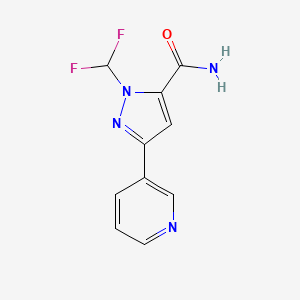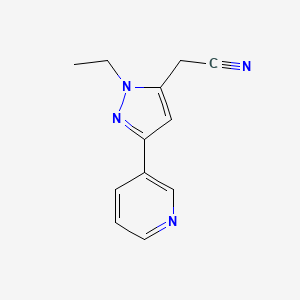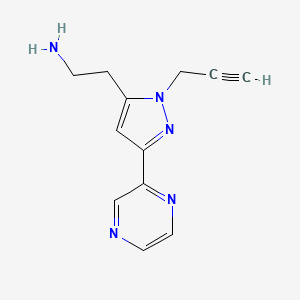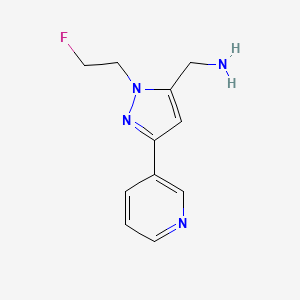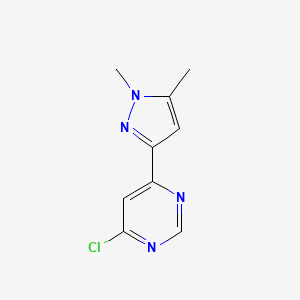
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine
Vue d'ensemble
Description
“4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . This compound also contains a pyrazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The molecular weight of this compound is 180.6 .
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound, “4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, involves a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring and a pyrazole ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyrazole ring is a five-membered ring also with two nitrogen atoms .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Ogurtsov and Rakitin (2021) introduced a novel synthesis pathway for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, emphasizing its role as a versatile intermediate for generating disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their useful pharmacological activities, highlighting the chemical's utility in medicinal chemistry research (Ogurtsov & Rakitin, 2021).
Biological Activity
The synthesis and evaluation of pyrimidine linked pyrazole heterocyclics were explored by Deohate and Palaspagar (2020), where compounds derived from a similar synthesis route showed insecticidal and antibacterial potential. This research signifies the broad spectrum of biological activities that can be investigated through derivatives of 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine, providing a foundation for developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Properties
Further research into pyrazolopyrimidine derivatives, as detailed by Rahmouni et al. (2016), shows their synthesis and the exploration of their anticancer and anti-5-lipoxygenase activities. These findings underline the potential of this compound derivatives in cancer research and inflammation control, suggesting a promising area for therapeutic development (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
It’s known that pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been associated with various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Mode of Action
It’s known that the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine with methylamine produces selectively 4-substituted product, 6-(chloromethyl)-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidines can affect various biological pathways due to their diverse pharmacological activities .
Result of Action
Compounds in the pyrazolo[3,4-d]pyrimidine class have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially exhibit neurotoxic effects. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission . This compound also binds to and modulates the activity of proteins involved in oxidative stress responses, such as superoxide dismutase, thereby affecting the cellular redox state . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These changes can result in adaptive responses or, in some cases, toxic effects depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as enhanced antioxidant responses and improved cognitive function . At higher doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell . The compound’s interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate, plays a crucial role in its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . Accumulation of this compound in certain tissues can lead to localized effects, which may be beneficial or detrimental depending on the context .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . Its presence in these organelles can influence their function, including mitochondrial respiration and protein folding processes .
Propriétés
IUPAC Name |
4-chloro-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESREURGTYWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)
